molecular formula C20H23N3O4S B6493685 N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide CAS No. 922105-42-8

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide

Cat. No.: B6493685
CAS No.: 922105-42-8
M. Wt: 401.5 g/mol
InChI Key: AGLUSXXIPANMCQ-UHFFFAOYSA-N
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Description

N-{4-[(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a sulfonamide derivative characterized by a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a sulfamoylphenylacetamide moiety at the 6-position. This compound shares structural motifs common in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents. The sulfonamide group (–SO₂NH–) facilitates hydrogen bonding and interactions with biological targets, while the tetrahydroquinolinone scaffold contributes to conformational rigidity and pharmacokinetic stability .

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-23-18-8-6-17(12-15(18)5-10-20(23)25)22-28(26,27)19-9-7-16(11-13(19)2)21-14(3)24/h6-9,11-12,22H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLUSXXIPANMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Biological Activity

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide is a compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic efficacy, and relevant case studies.

The compound's chemical structure is characterized by the presence of a tetrahydroquinoline moiety linked to a sulfamoyl group and a methylphenyl acetamide. Below are the key chemical properties:

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight322.41 g/mol
LogP3.6378
Polar Surface Area38.493 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
  • Cell Proliferation : It may induce apoptosis in certain cancer cell lines by interacting with apoptotic pathways.
  • Nitric Oxide Production : Studies indicate that derivatives of quinoline compounds can inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties. This compound has been evaluated for its potential against various bacterial strains and fungi.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting a potent anti-inflammatory effect . This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Properties

In vitro studies have shown that quinoline derivatives can exhibit cytotoxic effects on different cancer cell lines. The compound's ability to modulate pathways such as NF-kB and COX enzymes further supports its potential as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Studies : A study on quinoline derivatives reported that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer cells (MCF7) and colon cancer cells (HT29) through apoptosis induction mechanisms .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the quinoline structure can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinoline ring can lead to improved efficacy against specific targets.
  • Toxicity Studies : Preliminary toxicity assessments have shown that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Crystallographic Data: The target compound’s crystal structure remains unreported, unlike its 3-methylphenyl analogue, which adopts a monoclinic system (e.g., P2₁/c) .

Preparation Methods

Cyclization of 6-Nitroquinolin-2(1H)-one

6-Nitroquinolin-2(1H)-one undergoes hydrogenation using palladium on carbon (10% w/w) in ethanol under 50 psi H₂ at 60°C for 12 hours, yielding 6-amino-3,4-dihydroquinolin-2(1H)-one.

N-Ethylation

The amine intermediate is alkylated with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Reaction at 80°C for 6 hours introduces the ethyl group at position 1, forming 1-ethyl-6-amino-3,4-dihydroquinolin-2(1H)-one.

Key Data:

StepReagents/ConditionsYield
CyclizationPd/C, H₂ (50 psi), EtOH, 60°C78%
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C65%

Preparation of 4-Chloro-3-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation:

Sulfonation of 4-Chloro-3-methylaniline

4-Chloro-3-methylaniline is treated with chlorosulfonic acid (2 eq) in dichloromethane at 0°C for 2 hours. The sulfonic acid intermediate is isolated by precipitation in ice water.

Conversion to Sulfonyl Chloride

The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours, yielding 4-chloro-3-methylbenzenesulfonyl chloride.

Key Data:

StepReagents/ConditionsYield
SulfonationClSO₃H, CH₂Cl₂, 0°C82%
ChlorinationPCl₅, SOCl₂, 70°C90%

Sulfonamide Coupling Reaction

The tetrahydroquinoline amine reacts with the sulfonyl chloride to form the sulfonamide linkage:

Reaction Conditions

A mixture of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) and 4-chloro-3-methylbenzenesulfonyl chloride (1.2 eq) in tetrahydrofuran (THF) is stirred with triethylamine (2 eq) at 25°C for 8 hours. The product precipitates upon addition of ice water.

Key Data:

ParameterValue
SolventTHF
BaseTriethylamine
Temperature25°C
Yield74%

Acetylation of the Sulfonamide Intermediate

The final acetylation introduces the acetamide group:

Acetylation Protocol

The sulfonamide intermediate (1 eq) is dissolved in acetic anhydride (5 eq) and heated at 100°C for 4 hours. Excess reagent is removed under reduced pressure, and the crude product is recrystallized from ethanol.

Key Data:

ParameterValue
ReagentAcetic anhydride
Temperature100°C
Yield88%

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation of the phenyl ring requires precise temperature control (0–5°C) to avoid polysubstitution. Use of directing groups (e.g., nitro) improves para selectivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) purify the final acetamide.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 2.98 (q, 2H, CH₂CH₃), 7.45–7.89 (m, aromatic protons).

  • MS (ESI) : m/z 458.2 [M+H]⁺.

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Sulfamoylation of the tetrahydroquinoline core using sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the sulfamoyl group .
  • Step 2 : Acetylation of the aromatic amine using acetyl chloride, requiring precise stoichiometry and reaction time (e.g., 3-hour intervals with reagent replenishment) .
  • Step 3 : Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate .
  • Key Parameters : Reaction temperature (room temperature to 50°C), solvent polarity, and catalyst selection significantly impact yield and purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl groups) confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures ≥98% purity .
  • UV-Vis Spectroscopy : λmax at 255 nm confirms conjugation in the tetrahydroquinoline moiety .

Q. What experimental strategies are used to evaluate the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) determine affinity for target receptors .

Advanced Research Questions

Q. How can computational methods optimize the compound’s synthesis and reaction design?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for sulfamoylation and acetylation steps .
  • Machine Learning : Training models on existing reaction datasets (e.g., USPTO) predicts optimal solvents, catalysts, and temperatures .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Comparative Structural Analysis : X-ray crystallography or molecular docking identifies binding mode discrepancies between analogs (e.g., substituent effects on receptor interactions) .
  • Dose-Response Replication : Repeating assays under standardized conditions (pH, temperature) minimizes variability .
  • Meta-Analysis : Aggregating data from multiple studies (e.g., IC₅₀ values) using statistical tools (ANOVA, t-tests) clarifies trends .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Methodological Answer :

  • Functional Group Modifications : Systematic substitution of the acetamide (e.g., replacing methyl with ethyl) or sulfamoyl groups alters bioactivity .
  • SAR Table :
Substituent PositionModificationBiological Activity (IC₅₀, μM)
Tetrahydroquinoline C-6Ethyl → PropylIC₅₀ decreases from 12.3 → 8.7
Acetamide N-positionMethyl → HActivity loss (IC₅₀ > 50)
  • 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic and steric fields to guide rational design .

Q. What experimental designs address challenges in purification and yield optimization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Fractional factorial designs test variables (solvent ratio, temperature, catalyst loading) to maximize yield .
  • Purification Table :
MethodSolvent SystemPurity (%)Yield (%)
Column ChromatographyCH₂Cl₂/MeOH (95:5)9858
RecrystallizationEthyl Acetate9945
  • Advanced Techniques : Simulated moving bed (SMB) chromatography scales up purification while maintaining resolution .

Key Considerations for Researchers

  • Safety : Adhere to institutional Chemical Hygiene Plans, including hazard assessments and PPE protocols .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to accelerate discovery .

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